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Compound of Interest

Compound Name: Bis-(PEG6-acid)-SS

Cat. No.: B8024985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bis-(PEG6-acid)-SS, a homobifunctional

and cleavable crosslinker pivotal in the field of bioconjugation and drug delivery. Given the

common industry nomenclature, this compound is formally identified as Acid-PEG6-SS-PEG6-

acid. This guide will cover its chemical properties, detailed experimental protocols for its use,

and its primary applications, with a focus on the development of Antibody-Drug Conjugates

(ADCs).

Core Compound Identification and Properties
The compound referred to as Bis-(PEG6-acid)-SS is chemically structured as two polyethylene

glycol (PEG) chains of six repeating units, each terminating in a carboxylic acid, and linked

together by a central disulfide bond. This structure imparts specific functionalities crucial for its

role as a linker.
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Property Value Source(s)

Chemical Name Acid-PEG6-SS-PEG6-acid

CAS Number 2055014-97-4 [1]

Molecular Formula C30H58O16S2

Molecular Weight 738.9 g/mol [1]

Appearance Varies (consult supplier data)

Purity Typically ≥95%

Solubility
Soluble in DMF and DMSO.

Miscible with water.
[2]

Storage Conditions Store at -20°C, desiccated.

Note: Solubility in aqueous buffers may vary depending on pH and concentration.

The key features of Acid-PEG6-SS-PEG6-acid are its homobifunctionality, conferred by the two

terminal carboxylic acid groups, and the cleavable disulfide bond. The PEG6 spacers enhance

the solubility of the linker and the resulting conjugate in aqueous media, which is highly

beneficial for biological applications.[1]

Mechanism of Action and Applications
Acid-PEG6-SS-PEG6-acid serves as a bridge to connect two molecules, typically a targeting

moiety (like an antibody) and a payload (like a cytotoxic drug). Its mechanism of action is

twofold:

Amide Bond Formation: The terminal carboxylic acid groups can be activated to react with

primary amines on a target molecule, forming stable amide bonds. This is the basis for its

use in conjugating to proteins and other biomolecules.

Disulfide Bond Cleavage: The central disulfide bond is stable in the extracellular environment

but can be readily cleaved by reducing agents. This feature is exploited for controlled drug

release within the reducing environment of the cell's cytoplasm, where the concentration of

glutathione is significantly higher than in the bloodstream.[3][4]
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This dual functionality makes Acid-PEG6-SS-PEG6-acid a valuable tool in the development of:

Antibody-Drug Conjugates (ADCs): This is the primary application, where the linker connects

a potent drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[4]

PROTACs (Proteolysis Targeting Chimeras): The linker can be used to synthesize

PROTACs, which are molecules designed to induce the degradation of specific proteins.

Surface Modification: It can be used to functionalize surfaces for various biomedical

applications.

Experimental Protocols
Amide Bond Formation via EDC/NHS Coupling
This protocol describes the activation of the carboxylic acid groups of Acid-PEG6-SS-PEG6-

acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide

(NHS) for subsequent reaction with a primary amine-containing molecule (e.g., an antibody).

Materials:

Acid-PEG6-SS-PEG6-acid

EDC (FW: 191.70)

NHS (FW: 115.09)

Amine-containing molecule (e.g., antibody)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Desalting column
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Procedure:

Preparation of Reagents:

Allow all reagents to come to room temperature before use.

Prepare a stock solution of Acid-PEG6-SS-PEG6-acid in anhydrous DMF or DMSO (e.g.,

10 mg/mL).

Prepare a stock solution of the amine-containing molecule in the appropriate buffer.

Activation of Carboxylic Acids:

Dissolve Acid-PEG6-SS-PEG6-acid in Activation Buffer.

Add a 2 to 10-fold molar excess of EDC and NHS to the linker solution.

Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate. The

activation reaction is most efficient at pH 4.5-7.2.[5]

Conjugation to the Amine-Containing Molecule:

Immediately add the activated linker solution to the solution of the amine-containing

molecule. The reaction of the NHS-ester with primary amines is most efficient at pH 7-8.[5]

Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with

gentle stirring.

Quenching the Reaction:

Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by

hydrolyzing any unreacted NHS-esters.

Incubate for 15 minutes at room temperature.

Purification:
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Remove excess linker and byproducts by passing the reaction mixture through a desalting

column equilibrated with the desired storage buffer (e.g., PBS).

Disulfide Bond Cleavage
This protocol describes the cleavage of the disulfide bond in a conjugate containing the Acid-

PEG6-SS-PEG6-acid linker using Dithiothreitol (DTT).

Materials:

Disulfide-linked conjugate

Dithiothreitol (DTT)

Reaction Buffer: PBS, pH 7.4

Procedure:

Preparation of Reagents:

Prepare a stock solution of DTT in the Reaction Buffer (e.g., 1 M).

Reduction Reaction:

Dissolve the disulfide-linked conjugate in the Reaction Buffer.

Add DTT to the conjugate solution to a final concentration of 10-20 mM.

Incubate the reaction at 37°C for 30 minutes to 1 hour.

Purification (Optional):

If necessary, remove DTT and the cleaved linker fragments from the protein of interest

using a desalting column.

Visualizations
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General Workflow for Antibody-Drug Conjugate (ADC)
Synthesis
The following diagram illustrates a typical workflow for the synthesis of an ADC using Acid-

PEG6-SS-PEG6-acid as the linker.
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Caption: Workflow for ADC synthesis using Acid-PEG6-SS-PEG6-acid.

Mechanism of Intracellular Drug Release
This diagram illustrates the cleavage of the disulfide bond within the reducing environment of a

target cell, leading to the release of the drug payload.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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